{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid
Description
Properties
IUPAC Name |
2-[2-(3-methoxyanilino)-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-9-4-2-3-8(5-9)12-10(13)6-17-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLPJUYTTLBWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid typically involves the reaction of 3-methoxyaniline with ethyl oxalyl chloride to form an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of {2-[(3-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid.
Reduction: Formation of {2-[(3-Methoxyphenyl)amino]-2-hydroxyethoxy}acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
Key Insights :
- Bioisosteric Replacements : Thiazole rings (e.g., ) mimic phenyl groups but introduce additional hydrogen-bond acceptors, enhancing receptor binding.
- Azacycloalkyl Modifications: Smaller rings (e.g., pyrrolidinone in ) improve enzyme inhibition compared to larger analogs, likely due to steric compatibility.
- Pharmacokinetic Optimization : Introduction of methyl or methoxyethyl groups (e.g., ) improves metabolic stability and oral bioavailability.
Physicochemical Properties
Table 3: Physicochemical Comparison
Analysis :
- Solubility : The parent compound’s acetic acid group improves solubility compared to esterified analogs (e.g., ).
Biological Activity
{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
The molecular formula for this compound is . The compound features a methoxy group, an amino group, and an oxoethoxy group, which contribute to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in inflammatory pathways, potentially leading to its anti-inflammatory effects. Additionally, it has been studied for its antimicrobial properties against various pathogens.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound.
Case Studies:
- Antibacterial Effects : A study demonstrated that derivatives of similar compounds exhibited significant antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae with minimal inhibitory concentrations (MICs) as low as 6.25 μg/mL . The presence of specific functional groups in the structure was linked to enhanced activity.
- Antiviral Activity : Another investigation explored derivatives related to this compound, revealing that certain derivatives showed approximately two-fold higher anti-hepatitis C virus (anti-HCV) effects compared to standard antiviral drugs like ribavirin . The selectivity index for these compounds was also notably higher, indicating a favorable therapeutic profile.
Anti-inflammatory Properties
The compound's anti-inflammatory potential has been highlighted in various studies. It is believed to exert its effects by modulating inflammatory cytokines and inhibiting pathways associated with inflammation. However, further detailed studies are necessary to fully elucidate these mechanisms.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| {2-[(4-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid | Similar methoxy and amino groups | Moderate antibacterial activity |
| {2-[(3-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid | Hydroxy instead of methoxy | Enhanced antioxidant properties |
| {2-[(3-Methoxyphenyl)amino]-2-hydroxyethoxy}acetic acid | Hydroxy group addition | Increased anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
